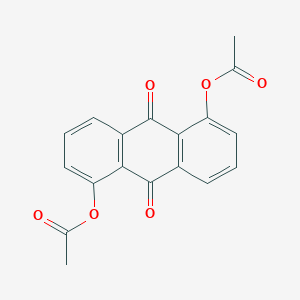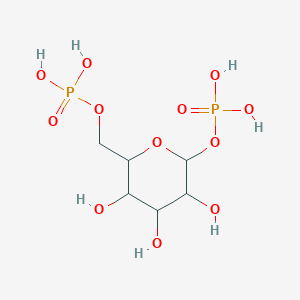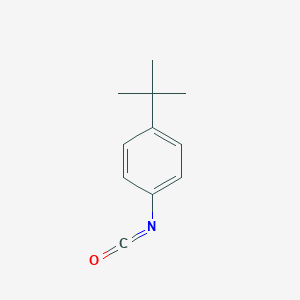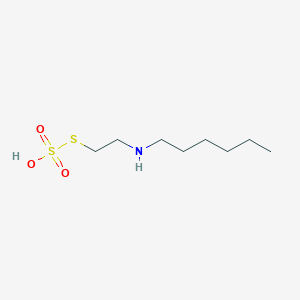
3-(3-Bromo-3H-diazirin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-3H-diazirin-3-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a photoaffinity labeling agent that can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the use of ultraviolet light to activate the diazirine group. This results in the formation of a highly reactive carbene, which can covalently attach to nearby functional groups on proteins or nucleic acids. This covalent attachment allows for the identification of the binding sites of small molecules on proteins or nucleic acids.
Biochemical and Physiological Effects
3-(3-Bromo-3H-diazirin-3-yl)pyridine has no known biochemical or physiological effects on its own. However, when used as a photoaffinity labeling agent, it can help identify the binding sites of small molecules on proteins or nucleic acids, which can lead to the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine as a photoaffinity labeling agent is its high yield of synthesis. This makes it a cost-effective method for producing the compound. Additionally, its ability to identify the binding sites of small molecules on proteins or nucleic acids makes it a valuable tool in drug discovery.
One of the limitations of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine is its dependence on ultraviolet light for activation. This limits its use to experiments that can be carried out under ultraviolet light. Additionally, the covalent attachment of the carbene to nearby functional groups can sometimes result in non-specific labeling, which can complicate data interpretation.
Future Directions
The use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in scientific research is still relatively new, and there are many future directions for its use. One direction is the development of new methods for activating the diazirine group without the use of ultraviolet light. This would expand the range of experiments that can be carried out using this compound.
Another direction is the development of new photoaffinity labeling agents that can be used in conjunction with 3-(3-Bromo-3H-diazirin-3-yl)pyridine. This would allow for the identification of multiple binding sites on proteins or nucleic acids, which could lead to the development of more effective drugs.
Finally, the use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in vivo is an area of future research. Currently, its use is limited to in vitro experiments. However, the development of new methods for delivering the compound to living cells could open up new avenues for drug discovery.
Synthesis Methods
The synthesis of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the reaction of 3-bromo-3H-diazirine and pyridine in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically high, making it a cost-effective method for producing 3-(3-Bromo-3H-diazirin-3-yl)pyridine.
Scientific Research Applications
3-(3-Bromo-3H-diazirin-3-yl)pyridine is widely used in scientific research as a photoaffinity labeling agent. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is particularly useful in identifying the binding sites of small molecules on proteins, which is crucial for drug discovery.
properties
CAS RN |
127458-80-4 |
|---|---|
Product Name |
3-(3-Bromo-3H-diazirin-3-yl)pyridine |
Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-(3-bromodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChI Key |
YXVGTYSFDDCEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
Canonical SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
synonyms |
Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















